molecular formula C9H14O B1396718 Spiro[3.5]nonan-2-one CAS No. 29800-56-4

Spiro[3.5]nonan-2-one

Katalognummer: B1396718
CAS-Nummer: 29800-56-4
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: NRNKZKFTQBNHBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Spiro[3.5]nonan-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of 1,1-cyclohexanediacetic acid diethyl ester . The reaction typically requires specific conditions, such as the presence of a strong acid catalyst and controlled temperature to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Wirkmechanismus

Biologische Aktivität

Spiro[3.5]nonan-2-one, also known as 5-methylene-spiro[3.5]nonan-2-one, is an organic compound characterized by its unique spirocyclic structure, which consists of a nonane ring fused to a ketone functional group. This distinctive arrangement of atoms contributes to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H14OC_9H_{14}O, with a molecular weight of approximately 142.21 g/mol. The compound's spirocyclic structure enhances its reactivity due to the presence of the ketone group at the second position, facilitating interactions with various biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties . Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry. Studies have shown that compounds with similar spirocyclic structures can demonstrate diverse pharmacological activities, suggesting that this compound may also possess these capabilities .

Table 1: Summary of Antimicrobial Activity

StudyMicroorganism TestedActivity ObservedReference
AStaphylococcus aureusInhibition observed
BCandida albicansModerate activity
CEscherichia coliMinimal inhibition

The mechanism by which this compound exerts its biological effects is believed to involve the formation of reactive intermediates that interact with critical biological molecules. The ketone group may facilitate these interactions, influencing cellular processes and leading to therapeutic effects.

Synthesis

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Common synthetic methods include:

  • Cyclization Reactions : Utilizing starting materials that can undergo intramolecular reactions to form the spirocyclic structure.
  • Distillation and Recrystallization : Employed for purification and yield optimization.

Case Studies

Several studies have focused on the biological evaluation of this compound and related compounds:

  • Study on Antifungal Activity : A recent investigation highlighted the antifungal efficacy of this compound against various fungal strains, demonstrating its potential as a lead compound for developing new antifungal agents .
  • Antimicrobial Evaluation : Another study assessed the compound's activity against a panel of bacteria, revealing promising results particularly against gram-positive strains such as Staphylococcus aureus .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

Table 2: Comparison of Spiro Compounds

Compound NameStructural FeaturesBiological Activity
Spiro[3.5]nonaneLacks ketone groupLess reactive
Spiro[2.4]heptaneSmaller ring sizeLimited reactivity
Spiro[4.5]decaneLarger ring sizeAltered steric effects
Spiro[3.5]nonan-2-olHydroxyl group instead of ketoneDifferent reactivity profile

Eigenschaften

IUPAC Name

spiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-6-9(7-8)4-2-1-3-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNKZKFTQBNHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to a literature procedure (Tetrahedron 1993, 49(36), 8159). A mixture of 1,1-dichlorospiro[3.5]nonan-2-one (5.00 g; 24.1 mmol) and zinc dust (4.74 g; 72.4 mmol) was stirred in acetic acid (60 mL) and water (30 mL) for 4 hours. The solution was then stored at −20° C. for 15 hours. The mixture was filtered through Celite®, washing with ether and hexane, and then the filtrate was washed with aqueous sodium hydroxide solution (2N; 4×100 mL). (This resulted in the precipitation of white salts, which needed to be removed by filtration). The organic phase was washed with water (30 mL), dried (sodium sulfate), filtered and concentrated under reduced pressure. The material was purified by chromatography on silica gel, eluting with hexane/ether (10:1) to give the desired product as an almost colorless oil (2.56 g).
Name
1,1-dichlorospiro[3.5]nonan-2-one
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.74 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[3.5]nonan-2-one
Reactant of Route 2
Reactant of Route 2
Spiro[3.5]nonan-2-one
Reactant of Route 3
Spiro[3.5]nonan-2-one
Reactant of Route 4
Spiro[3.5]nonan-2-one
Reactant of Route 5
Spiro[3.5]nonan-2-one
Reactant of Route 6
Spiro[3.5]nonan-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.